(R)-a-Phenyl-1-piperidineethanamine 2HCl
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Overview
Description
®-a-Phenyl-1-piperidineethanamine 2HCl is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to an ethanamine moiety. The compound is typically available as a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Phenyl-1-piperidineethanamine 2HCl can be achieved through several synthetic routes. One common method involves the reductive amination of phenylacetone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-a-Phenyl-1-piperidineethanamine 2HCl may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of phenylacetonitrile with piperidine in the presence of a suitable catalyst like palladium on carbon. The reaction is conducted under high pressure and temperature to achieve high yields. The final product is then purified and converted to its hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-a-Phenyl-1-piperidineethanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives like phenyl-1-piperidineethanamine chloride or bromide.
Scientific Research Applications
®-a-Phenyl-1-piperidineethanamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-a-Phenyl-1-piperidineethanamine 2HCl involves its interaction with specific molecular targets in the body. The compound is known to act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may bind to dopamine receptors, affecting neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-a-Phenyl-1-piperidineethanamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
Phenylpiperidine derivatives: Compounds like fentanyl and meperidine, which share structural similarities but have distinct pharmacological profiles.
Uniqueness
®-a-Phenyl-1-piperidineethanamine 2HCl is unique due to its specific stereochemistry, which can result in different biological effects compared to its enantiomer or other related compounds. Its ability to interact with specific receptors and modulate their activity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1R)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H/t13-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMBJVCEKHODMR-GXKRWWSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](C2=CC=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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